3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its complex structure, which includes a pyrido[2,3-d]pyrimidine core, a sulfanylidene group, and a 3,4-dimethoxyphenyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[2,3-d]pyrimidine core, which can be achieved through the Gould–Jacobs reaction. This involves the cyclization of an appropriate aminopyrimidine with a β-ketoester under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyrimidine ring or the sulfanylidene group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one has been studied for its potential as a bioactive molecule. It exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar core structure but lacks the sulfanylidene group and the 3,4-dimethoxyphenyl ethyl side chain.
Pyrido[2,3-d]pyrimidin-7-one: Similar core structure but differs in the position of the carbonyl group.
Pyrimidino[4,5-d][1,3]oxazine: Contains a fused oxazine ring, offering different chemical properties and biological activities.
Uniqueness
The uniqueness of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one lies in its combination of a pyrido[2,3-d]pyrimidine core with a sulfanylidene group and a 3,4-dimethoxyphenyl ethyl side chain. This unique structure contributes to its distinct chemical reactivity and broad spectrum of biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-22-13-6-5-11(10-14(13)23-2)7-9-20-16(21)12-4-3-8-18-15(12)19-17(20)24/h3-6,8,10H,7,9H2,1-2H3,(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLFDUPZBQADHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(NC2=S)N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.